

# A Comparative Guide to Analytical Methods for Indomethacin Determination

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## Compound of Interest

Compound Name: *Indomethacin*

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This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of **Indomethacin**, a potent non-steroidal anti-inflammatory drug (NSAID). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing **Indomethacin**. This document outlines the experimental protocols and performance data for two commonly employed techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

## Comparative Analysis of Validated Methods

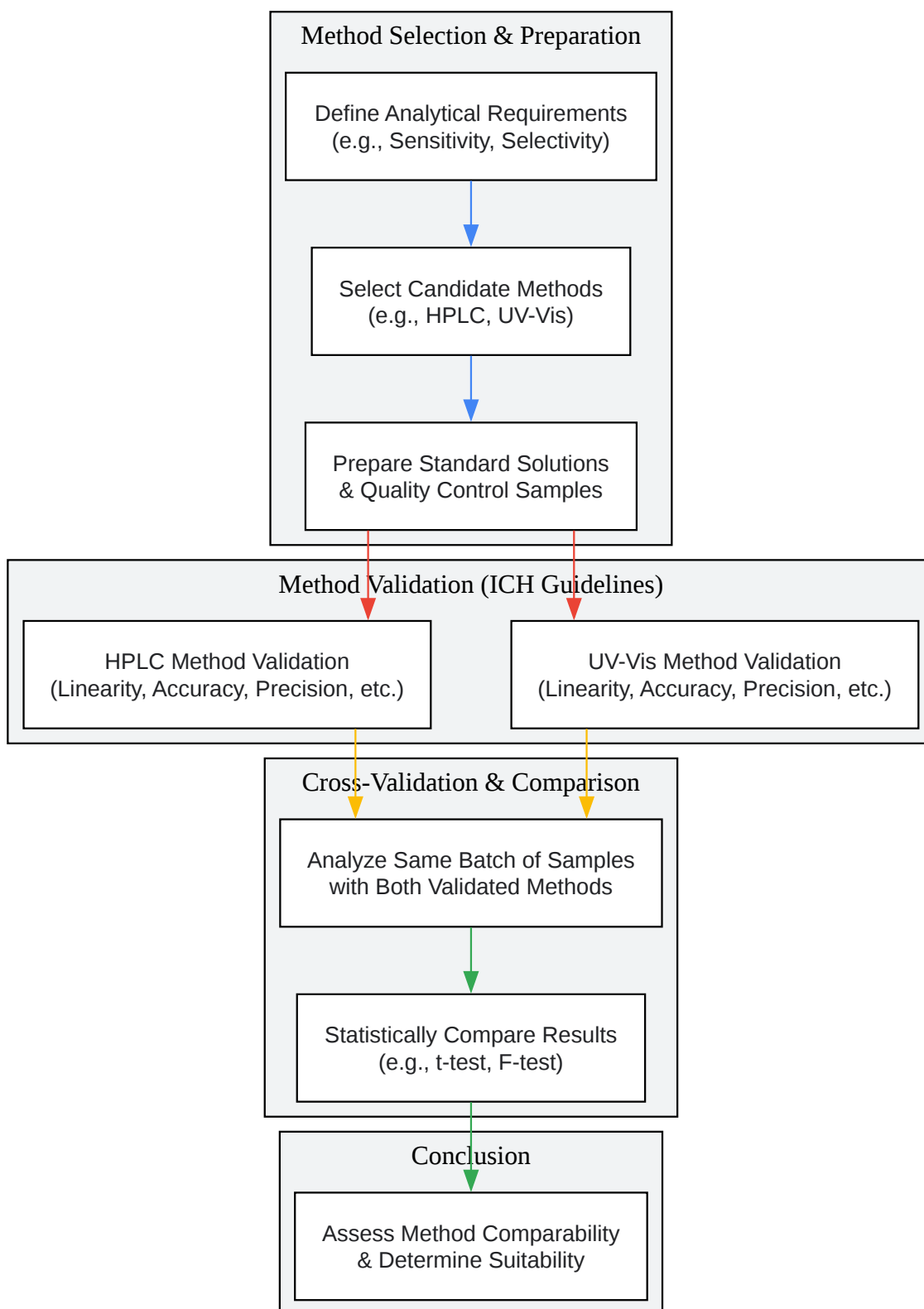
The choice between HPLC and UV-Vis spectrophotometry for the determination of **Indomethacin** depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. HPLC methods generally offer higher selectivity and sensitivity, making them suitable for complex matrices and for the simultaneous determination of **Indomethacin** and its degradation products.<sup>[1][2]</sup> UV-Vis spectrophotometry, on the other hand, provides a simpler, more cost-effective, and rapid alternative for the routine analysis of bulk drug and simple dosage forms.<sup>[3][4]</sup>

The following table summarizes the key performance parameters of representative validated HPLC and UV-Vis spectrophotometric methods for **Indomethacin** determination, based on published data.

Parameter	HPLC Method 1[1]	HPLC Method 2[2]	UV-Vis Spectrophotometry Method 1[3]	UV-Vis Spectrophotometry Method 2[4]
Linearity Range	25 - 70 µg/mL	Not Specified	10 - 50 µg/mL	10 - 50 µg/mL
Regression Equation	Not Specified	Not Specified	$y = 0.015x - 0.002$	Not Specified
Correlation Coefficient ( $R^2$ )	0.9992	Not Specified	0.998	Not Specified
Accuracy (% Recovery)	99.28 - 101.6%	Not Specified	100.61 - 101.50%	100.82% (mean)
Precision (% RSD)	< 2%	Not Specified	Not Specified	Not Specified
Limit of Detection (LOD)	1.036 µg/mL	Not Specified	0.206 µg/mL	Not Specified
Limit of Quantitation (LOQ)	3.141 µg/mL	Not Specified	0.618 µg/mL	Not Specified
Wavelength ( $\lambda_{max}$ )	254 nm	237 nm	320 nm	320 nm

## Experimental Workflow for Method Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of analytical methods for **Indomethacin** determination. This process ensures that different analytical techniques yield comparable and reliable results.



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Caption: Workflow for cross-validating analytical methods.

## Detailed Experimental Protocols

Below are the detailed methodologies for the HPLC and UV-Vis spectrophotometric analysis of **Indomethacin**, based on the referenced literature.

### High-Performance Liquid Chromatography (HPLC) Method 1[1]

- Instrumentation: HPLC system with a UV-Visible PDA detector.
- Column: Zorbax Eclipse Plus C18 (4.6 mm x 100 mm, 3.5  $\mu$ m).
- Mobile Phase: A mixture of methanol, acetonitrile, and 10 mM sodium acetate buffer (pH 3) in a ratio of 10:50:40 (v/v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 5  $\mu$ L.
- Temperature: Ambient.
- Standard Preparation: A standard stock solution of **Indomethacin** (1000  $\mu$ g/mL) is prepared by dissolving 10 mg of **Indomethacin** in 10 mL of methanol. Working standard solutions are prepared by further dilution with the mobile phase to achieve concentrations within the linearity range.
- Sample Preparation (Capsules): The contents of 20 capsules are weighed and mixed. A quantity of powder equivalent to 10 mg of **Indomethacin** is transferred to a 100 mL volumetric flask. 10 mL of water is added, and the mixture is allowed to stand for 10 minutes with occasional stirring. 75 mL of methanol is added, and the flask is shaken well. The volume is then made up to 100 mL with methanol. The solution is filtered through a 0.45  $\mu$ m filter. The filtrate is further diluted with the mobile phase to obtain a final concentration of approximately 30  $\mu$ g/mL.

## High-Performance Liquid Chromatography (HPLC) Method 2[2]

- Instrumentation: HPLC with UV detection.
- Column: Zorbax-Phenyl analytical column (75 mm x 4.6 mm, 3.5  $\mu$ m).
- Mobile Phase: A binary mobile phase composed of acetonitrile and 0.2% phosphoric acid in a 50:50 (v/v) ratio.
- Flow Rate: 0.6 mL/min.
- Detection Wavelength: 237 nm.
- Internal Standard: Ketoprofen or flurbiprofen can be used.

## UV-Vis Spectrophotometry Method 1[3]

- Instrumentation: UV-Visible double beam spectrophotometer.
- Solvent: A blend of 10% Sodium caprylate, 10% Sodium Benzoate, and 10% Niacinamide (mixed solvency concept).
- Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ ): 320 nm.
- Standard Preparation: A standard stock solution of **Indomethacin** (5000  $\mu$ g/mL) is prepared by dissolving 50 mg of **Indomethacin** in the solvent blend and making up the volume to 10 mL. Working standard solutions (10-50  $\mu$ g/mL) are prepared by appropriate dilution with distilled water.
- Sample Preparation (Capsules): The powder from 20 capsules is weighed and mixed. An amount of powder equivalent to 50 mg of **Indomethacin** is transferred to a 10 mL volumetric flask with 6 mL of the solvent blend and sonicated for 20 minutes to dissolve the drug. The volume is made up to the mark with the same blend, and the solution is filtered. The filtrate is then diluted with distilled water to fall within the calibration range.

## UV-Vis Spectrophotometry Method 2[4]

- Instrumentation: UV–Visible spectrophotometer.
- Solvent: Mix hydrotropic solution (5% Sodium acetate, 5% Sodium citrate, 10% Urea).
- Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ ): 320 nm.
- Standard Preparation: A stock solution (1000  $\mu\text{g/mL}$ ) is prepared by dissolving 10 mg of **Indomethacin** in 4 mL of the mix hydrotropic solution and diluting to 10 mL with water. Working standards (10-50  $\mu\text{g/mL}$ ) are prepared by further dilution with distilled water.
- Sample Preparation (Tablets): Twenty tablets are weighed and powdered. A quantity of powder equivalent to 10 mg of **Indomethacin** is transferred to a 10 mL volumetric flask with 4 mL of the mix hydrotropic solution and diluted to 10 mL with water. The solution is sonicated for 20 minutes and then filtered. The filtrate is further diluted with water to achieve a concentration within the linear range.

This guide provides a foundational comparison of analytical methods for **Indomethacin** determination. For the development and validation of new methods or the transfer of existing methods, it is essential to follow the guidelines provided by regulatory bodies such as the International Council for Harmonisation (ICH).

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